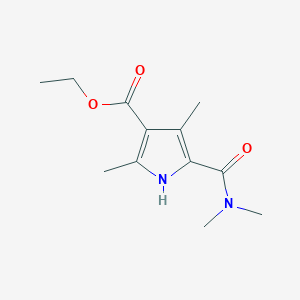

Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (molecular formula: C₁₂H₁₈N₂O₃) is a pyrrole derivative featuring a dimethylcarbamoyl substituent at the 5-position and ester/alkyl groups at the 2-, 3-, and 4-positions. Its analysis must therefore rely on comparisons with structurally analogous compounds.

Properties

CAS No. |

13219-75-5 |

|---|---|

Molecular Formula |

C12H18N2O3 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C12H18N2O3/c1-6-17-12(16)9-7(2)10(13-8(9)3)11(15)14(4)5/h13H,6H2,1-5H3 |

InChI Key |

BJNQKERRLJONMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The most documented synthesis begins with propionaldehyde bromination to yield 2-bromopropanal, followed by cyclization with ethyl acetoacetate and ammonia. Bromination occurs in aprotic solvents (e.g., dichloromethane or toluene) at 0–50°C, achieving near-quantitative yields (100%) of 2-bromopropanal. Subsequent cyclization at 0–50°C under alkaline conditions forms the pyrrole core, with ammonia acting as the nitrogen source. The final step involves dichloromethane extraction, sodium sulfate drying, and crystallization to isolate the product.

Critical Parameters

-

Solvent Selection : Aprotic solvents minimize side reactions during bromination. Dichloromethane is preferred for its low boiling point and ease of removal.

-

Temperature Control : Maintaining 0–10°C during ammonia addition prevents exothermic side reactions, ensuring a 73% isolated yield.

-

Scalability : Pilot-scale trials (e.g., 5.0 mmol to 100 mL reactors) confirm reproducibility, though bromine handling poses safety challenges.

Copper-Catalyzed Oxidative Cyclization

Methodology and Catalytic System

An alternative route employs CuCl (10 mol%) and TEMPO (30 mol%) in dimethyl carbonate (DMC) under oxygen. This method avoids hazardous bromine, instead leveraging oxidative coupling of α-iminoesters and dimethyl maleate. The one-pot reaction proceeds via:

Performance Metrics

-

Solvent Sustainability : DMC, a green solvent, enhances eco-friendliness.

-

Byproduct Management : Minimal waste compared to bromination routes, though longer reaction times are required.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|

| Bromination Cyclization | 73 | 14–19 | High |

| Cu/TEMPO Oxidation | 74 | 19–24 | Moderate |

Structural Characterization and Quality Control

Spectroscopic Validation

Post-synthesis, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm regiochemistry. For example:

Crystallographic Studies

X-ray diffraction of analogous pyrrole esters (e.g., ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate) reveals planar pyrrole rings with dihedral angles <15° between substituents, ensuring structural consistency.

Industrial Feasibility and Recommendations

Cost-Benefit Analysis

-

Bromination Route : Lower catalyst costs but higher waste management expenses.

-

Oxidative Route : Higher catalyst costs offset by reduced safety risks and waste.

Chemical Reactions Analysis

a) Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

-

Acid-Catalyzed Hydrolysis : Reacts with HCl/H₂O to form 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

-

Base-Catalyzed Saponification : NaOH/EtOH produces the sodium carboxylate salt .

b) Carbamoyl Group Modifications

-

Nucleophilic Substitution : The dimethylcarbamoyl group reacts with amines (e.g., methylamine) under heating to form substituted amides .

-

Reduction : LiAlH₄ reduces the carbamoyl group to a methylamine derivative .

c) Pyrrole Ring Functionalization

-

Electrophilic Substitution : The pyrrole ring undergoes bromination or nitration at the α-position under mild conditions (e.g., Br₂/CHCl₃) .

-

Oxidative Reactions : TBHP oxidizes the pyrrole to form N-oxyl radicals for coupling reactions .

Comparative Reactivity

The compound’s dimethylcarbamoyl group enhances electrophilicity compared to simpler pyrroles. For example:

-

Hydrolysis Rate : Faster than ethyl 2,4-dimethylpyrrole-3-carboxylate due to electron-withdrawing carbamoyl effects .

-

Radical Stability : The carbamoyl group stabilizes intermediates in oxidative coupling, enabling efficient C–N bond formation .

Mechanistic Insights

-

Radical Pathways : TBHP initiates acyl radical formation, enabling amidation with dimethylamine .

-

Acid Catalysis : Trifluoroacetic acid facilitates formylation via intermediate iminium ions .

This compound’s reactivity profile supports its utility in medicinal chemistry and materials science, particularly for designing analogs with tailored biological activities .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been explored for its potential as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a recent study synthesized various analogs and tested them against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Anticancer Research

Research has shown that pyrrole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that the compound induces apoptosis in specific cancer cells, making it a candidate for further development as an anticancer drug .

Materials Science

The compound's unique structural properties lend themselves to applications in materials science. Its ability to form stable complexes with metals has been investigated for use in catalysis and as a precursor for the synthesis of advanced materials . The molecular structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties.

Data Tables

| Application Area | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus | |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Materials Science | Forms stable metal complexes |

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives. The study utilized disk diffusion methods to measure the zone of inhibition against various bacterial strains. Results indicated that certain derivatives exhibited zones of inhibition greater than 15 mm, suggesting strong antimicrobial properties .

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed using MTT assays on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Pyrrole Derivatives

Key Observations:

Electronic Effects: The dimethylcarbamoyl group (-CON(CH₃)₂) is less electron-withdrawing than the formyl (-CHO) or cyano (-CN) groups but may enhance resonance stabilization of the pyrrole ring.

Synthetic Accessibility :

- Compounds with bulky substituents (e.g., trifluoromethylpyridyl ) exhibit lower yields (21%), while simpler groups (e.g., -SCF₂H) achieve >90% yields .

Safety Profile :

- Chloroacetyl derivatives require stringent safety protocols (e.g., P210, P332+P313 ), whereas carbamoyl groups are generally less reactive.

Structure-Activity Relationship (SAR) Insights

- Position 5 Substitutions :

- Position 3 Ester : The ethyl ester in all compared compounds provides a common synthetic handle for further functionalization.

Biological Activity

Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a pyrrole ring substituted with a dimethylcarbamoyl group and an ethyl ester, which enhances its lipophilicity and potential bioactivity.

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that compounds with similar pyrrole structures exhibit antimicrobial properties. This compound has shown promise in inhibiting the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics .

- Anticancer Potential : Research has suggested that pyrrole derivatives can induce apoptosis in cancer cells. Preliminary studies on this compound indicate that it may inhibit cell proliferation in certain cancer cell lines, although further investigation is required to elucidate the specific mechanisms involved .

- Neurological Applications : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structure may enhance interactions with neurotransmitter systems, which could be beneficial in developing treatments for conditions such as Alzheimer's disease .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.

- Receptor Modulation : It could interact with various receptors in the nervous system, influencing neurotransmitter release and uptake.

- Oxidative Stress Reduction : Some studies suggest that similar compounds possess antioxidant properties, which may contribute to their protective effects against cellular damage .

Research Findings and Case Studies

Pharmaceutical Development

This compound serves as an important intermediate in synthesizing pharmaceuticals targeting neurological disorders and infections. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Agricultural Chemistry

In agricultural applications, this compound can be utilized in developing novel agrochemicals. Its potential as a pesticide or herbicide could provide environmentally friendly solutions to pest management while minimizing ecological impact .

Material Science

The compound's properties are also being explored for applications in material science, particularly in creating polymers and coatings that require specific mechanical and thermal characteristics.

Q & A

Q. Optimization Strategies :

Q. Methodological Insight :

Q. Experimental Design :

- TD-DFT Calculations : Compare HOMO-LUMO gaps of substituted vs. unsubstituted pyrroles to predict absorption maxima .

- Fluorescence Quenching : Assess solvent polarity effects using ethanol/water mixtures .

Key Finding :

Dimethylcarbamoyl groups reduce HOMO energy by ~0.5 eV compared to formyl substituents, enhancing stability but reducing fluorescence quantum yield .

What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Advanced Research Focus

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets effectively models electrophilic substitution patterns. Conceptual DFT indices (e.g., Fukui functions) identify reactive sites: the pyrrole C2 and C5 positions show higher electrophilicity .

Q. Case Study :

- Fukui Function Analysis : The carbamoyl group’s carbonyl oxygen (f⁻ = 0.12) is a nucleophilic hotspot, guiding functionalization strategies .

How can researchers resolve contradictions in spectroscopic data during compound characterization?

Basic Research Focus

Discrepancies in NMR or ESIMS often arise from residual solvents or tautomerism. For example, downfield shifts in ¹H NMR (δ 12.52 ppm) indicate NH proton exchange in DMSO-d₆ .

Q. Troubleshooting :

- Variable Temperature NMR : Confirm dynamic processes (e.g., rotamerism) by acquiring spectra at 25°C and 50°C .

- High-Resolution ESIMS : Resolve isotopic clusters to distinguish [M+H]⁺ from adducts .

What safety protocols are critical when handling this compound?

Basic Research Focus

While specific safety data for this compound is limited, general pyrrole-handling guidelines apply:

- PPE : Nitrile gloves, lab coat, and goggles (P280) .

- Ventilation : Use fume hoods to avoid inhalation (P271) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

How does the dimethylcarbamoyl group influence the compound’s biological activity in drug discovery contexts?

Advanced Research Focus

The carbamoyl moiety enhances metabolic stability and target binding. Analogous compounds with sulfonamide or trifluoromethyl groups show improved kinase inhibition (IC₅₀ < 1 µM) due to hydrophobic interactions .

Q. SAR Insight :

- Bioisosteric Replacement : Replace carbamoyl with sulfamoyl groups to modulate solubility (logP reduction by ~0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.